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Compound of Interest

Compound Name: Molybdenumhexacarbonyl

Cat. No.: B083779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Molybdenum hexacarbonyl, Mo(CO)₆, a colorless, volatile, and air-stable solid, serves as a

cornerstone in organometallic chemistry. Its reactivity is characterized by the substitution of its

carbonyl (CO) ligands, its susceptibility to oxidation, and its ability to be reduced to lower

oxidation states. These fundamental reactions have paved the way for its use in a myriad of

applications, including as a catalyst in organic synthesis and as a precursor for the deposition

of molybdenum-containing thin films. This guide provides an in-depth look at the initial

investigations into the reactivity of Mo(CO)₆, presenting key quantitative data, detailed

experimental protocols, and visual representations of reaction pathways and workflows.

Core Reactivity of Mo(CO)₆
The primary modes of reactivity for molybdenum hexacarbonyl involve the dissociation of one

or more CO ligands, which can be initiated either thermally or photochemically. This initial step

generates a coordinatively unsaturated and highly reactive Mo(CO)₅ intermediate, which can

then be trapped by a wide variety of incoming ligands.

Ligand Substitution Reactions
The substitution of CO ligands in Mo(CO)₆ is arguably its most explored area of reactivity.

These reactions can be promoted by heat or UV light and typically proceed through a

dissociative mechanism.
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Thermal Substitution: Heating Mo(CO)₆ in the presence of a substituting ligand (L) leads to the

displacement of one or more CO molecules. The reaction generally follows a first-order rate

law, dependent only on the concentration of Mo(CO)₆, indicating that the rate-determining step

is the initial dissociation of a CO ligand.

Photochemical Substitution: Irradiation of Mo(CO)₆ with UV light excites the molecule,

promoting the dissociation of a CO ligand to form the reactive Mo(CO)₅ intermediate.[1] This

method is particularly useful for synthesizing monosubstituted complexes, such as

Mo(CO)₅(THF), under mild conditions.[2]

Oxidation Reactions
Molybdenum in Mo(CO)₆ is in the zero oxidation state and can be readily oxidized by various

reagents. For instance, the reaction with halogens or organic halides leads to the formation of

higher oxidation state molybdenum complexes. The thermal reaction with carbon tetrachloride

in ethyl acetate at 80°C involves the formation of a Mo(I) and subsequently a Mo(V) derivative.

[3]

Reduction Reactions
Mo(CO)₆ can be reduced to form anionic molybdenum carbonyl complexes. A common

reducing agent is sodium naphthalenide in tetrahydrofuran (THF), which can lead to the

formation of species like [Mo₂(CO)₁₀]²⁻.

Quantitative Data on Mo(CO)₆ Reactivity
The following tables summarize key quantitative data from initial investigations into the

reactivity of molybdenum hexacarbonyl.
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Product
Reagent
(L)

Solvent
Temperat
ure (°C)

Time (h) Yield (%)
Referenc
e

Mo(CO)₄(bi

py)

2,2'-

bipyridine
Toluene Reflux 1.5 - 2 - [1]

Mo(CO)₄(bi

py)

2,2'-

bipyridine

Benzene/a

q. KOH

Room

Temp.
6 76 [4]

cis-

[Mo(CO)₄(

PPh₃)₂]

Triphenylp

hosphine

Dichlorome

thane
Reflux 0.5 - [2]

Mo(CO)₅(T

HF)

Tetrahydrof

uran

Tetrahydrof

uran

UV

irradiation
- - [2]

[Mo(CO)₃(

ptapzpy)Br]
[ptapzpy]Br Toluene Reflux 0.5 83 [5]

Table 1: Selected Thermal Ligand Substitution Reactions of Mo(CO)₆

Reactant
Oxidizing
Agent

Solvent
Temperatur
e (°C)

Products Reference

Mo(CO)₆ CCl₄ Ethyl Acetate 80

Mo(I) and

Mo(V)

derivatives

[3]

Mo(CO)₅(EtO

Ac)
CBr₄ Ethyl Acetate Room Temp.

Mo(I) and

Mo(V)

derivatives

[3]

Table 2: Oxidation Reactions of Mo(CO)₆ and its Derivatives
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Complex ν(CO) (cm⁻¹) Symmetry Reference

Mo(CO)₆ 2004 Oₕ [6]

Mo(CO)₅L

(monosubstituted)
Typically 3 bands C₄ᵥ [6]

Table 3: Infrared Spectroscopic Data for CO Stretching Frequencies

Experimental Protocols
The following are detailed methodologies for key experiments involving the reactivity of

Mo(CO)₆.

Thermal Substitution: Synthesis of Tetracarbonyl(2,2'-
bipyridine)molybdenum(0), Mo(CO)₄(bipy)
Materials:

Molybdenum hexacarbonyl, Mo(CO)₆

2,2'-bipyridine (bipy)

Toluene, deoxygenated

Standard Schlenk line apparatus

Reflux condenser

Procedure:

In a Schlenk flask, combine Mo(CO)₆ and a slight excess of 2,2'-bipyridine.

Add deoxygenated toluene to the flask.

Fit the flask with a reflux condenser and heat the mixture to reflux under an inert atmosphere

(e.g., nitrogen or argon).
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Maintain the reflux for 1.5 to 2 hours, during which a color change should be observed,

indicating the formation of the product.[1]

Cool the reaction mixture to room temperature, allowing the product to precipitate.

Isolate the solid product by filtration under inert atmosphere, wash with a small amount of

cold toluene, and dry under vacuum.

Photochemical Substitution: Synthesis of
Pentacarbonyl(tetrahydrofuran)molybdenum(0),
Mo(CO)₅(THF)
Materials:

Molybdenum hexacarbonyl, Mo(CO)₆

Tetrahydrofuran (THF), freshly distilled from a suitable drying agent

Photochemical reactor with a UV lamp (e.g., Hanovia medium pressure 450W mercury vapor

lamp)

Inert atmosphere glovebox or Schlenk line

Procedure:

Dissolve Mo(CO)₆ in anhydrous THF in a quartz reaction vessel suitable for photochemistry.

Irradiate the solution with a UV lamp under an inert atmosphere.[7] The reaction is typically

complete within 20-30 minutes.[7]

The resulting solution of Mo(CO)₅(THF) is often used in situ for subsequent reactions due to

the lability of the THF ligand.

Oxidation Reaction: Oxidation with Carbon Tetrachloride
Materials:

Molybdenum hexacarbonyl, Mo(CO)₆
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Carbon tetrachloride (CCl₄), reagent grade

Ethyl acetate, reagent grade

Heating mantle and reflux condenser

Procedure:

Dissolve Mo(CO)₆ in ethyl acetate in a round-bottom flask.

Add an excess of carbon tetrachloride to the solution.

Heat the mixture to 80°C under a reflux condenser.[3]

The reaction progress can be monitored by observing color changes, which indicate the

formation of different molybdenum oxidation states.

Caution: Carbon tetrachloride is toxic and carcinogenic. All manipulations should be

performed in a well-ventilated fume hood.

Reduction Reaction: Preparation of a Reduced
Molybdenum Carbonyl Species
Materials:

Molybdenum hexacarbonyl, Mo(CO)₆

Sodium metal

Naphthalene

Tetrahydrofuran (THF), anhydrous

Schlenk line apparatus

Procedure:
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Prepare a solution of sodium naphthalenide by stirring sodium metal and naphthalene in

anhydrous THF under an inert atmosphere until the characteristic dark green color of the

naphthalenide radical anion appears.

In a separate Schlenk flask, dissolve Mo(CO)₆ in anhydrous THF.

Slowly add the sodium naphthalenide solution to the Mo(CO)₆ solution at room temperature

with stirring.

The reaction progress can be followed by changes in color and by IR spectroscopy to

observe the disappearance of the Mo(CO)₆ CO stretching band and the appearance of new

bands corresponding to the reduced species.

Visualizations
The following diagrams illustrate key pathways and workflows in the study of Mo(CO)₆

reactivity.

Mo(CO)₆ Mo(CO)₅ + COk₁ (slow, Δ or hν)

k₋₁ (fast)
Mo(CO)₅L+ L (k₂, fast)

Click to download full resolution via product page

Caption: Dissociative mechanism for ligand substitution in Mo(CO)₆.
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Caption: General experimental workflow for the synthesis and characterization of Mo(CO)₆

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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